12alpha-Fluoro-11beta,17beta-dihydroxyandrost-4-en-3-one
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Overview
Description
12alpha-Fluoro-11beta,17beta-dihydroxyandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
1. Aromatase Inhibition and Steroid Synthesis
- Research by Numazawa et al. (2002) details the synthesis and molecular modeling of related steroid compounds, emphasizing their role as competitive inhibitors of estrogen synthetase (aromatase). This is crucial for understanding the mechanism of steroid synthesis and its manipulation for therapeutic purposes (Numazawa, Yamada, Watari, & Ando, 2002).
2. Metabolic Transformation in Equine Subjects
- A study by Stanley, Kent, and Rodgers (1997) examined the metabolism of fluoxymesterone, a related compound, in horses. They identified major metabolites through high-performance liquid chromatography-mass spectrometric analysis, which is essential for understanding its metabolic pathway in equine species (Stanley, Kent, & Rodgers, 1997).
3. Microbial Transformation and Bioconversion
- Research on the microbial transformation of similar androstene compounds by fungi such as Beauveria bassiana demonstrates the ability to produce hydroxylated metabolites. This study by Xiong et al. (2006) is significant for biotechnological applications, particularly in the field of bioconversion (Xiong et al., 2006).
4. Synthesis and Evaluation of Analogous Fluorosteroids
- Reyes-Moreno et al. (2009) focused on the synthesis of novel fluorosteroids, analyzing their anabolic and androgenic evaluation. This research provides insights into the development of steroids with potentially improved therapeutic properties (Reyes-Moreno et al., 2009).
5. Development of Imaging Agents
- Castonguay et al. (1978) explored the synthesis of fluorinated androstanes for use in prostate imaging. Their research contributes to the development of diagnostic tools in medical imaging, particularly for prostate health (Castonguay, Counsell, Skinner, & Pozderac, 1978).
6. Potential in Positron Emission Tomography (PET) Imaging
- Ahmed et al. (2007) developed an automated synthesis procedure for a radiopharmaceutical, potentially improving PET imaging of estrogen receptor densities in breast cancer patients. This signifies the compound's potential application in advanced medical imaging (Ahmed, Langlois, Rodrigue, Bénard, & Lier, 2007).
properties
CAS RN |
1649-30-5 |
---|---|
Molecular Formula |
C19H27FO3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,12R,13S,14S,17S)-12-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO3/c1-18-8-7-11(21)9-10(18)3-4-12-13-5-6-14(22)19(13,2)17(20)16(23)15(12)18/h9,12-17,22-23H,3-8H2,1-2H3/t12-,13-,14-,15+,16+,17-,18-,19-/m0/s1 |
InChI Key |
JKRMUSMTFMBPFM-HPLVRFQDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H]([C@@H]([C@]4([C@H]3CC[C@@H]4O)C)F)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
Other CAS RN |
1649-30-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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